molecular formula C20H20N2O5 B14936871 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14936871
M. Wt: 368.4 g/mol
InChI Key: ZXOINSDJOKJYDR-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxin ring, a methoxyphenyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of amines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Coupling Reactions: The final coupling of the benzodioxin, methoxyphenyl, and pyrrolidine moieties can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N2O5/c1-25-16-4-2-3-14(10-16)21-20(24)13-9-19(23)22(12-13)15-5-6-17-18(11-15)27-8-7-26-17/h2-6,10-11,13H,7-9,12H2,1H3,(H,21,24)

InChI Key

ZXOINSDJOKJYDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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